molecular formula C5H12S<br>CH3(CH2)4SH<br>C5H12S B094126 1-Pentanethiol CAS No. 110-66-7

1-Pentanethiol

Cat. No.: B094126
CAS No.: 110-66-7
M. Wt: 104.22 g/mol
InChI Key: ZRKMQKLGEQPLNS-UHFFFAOYSA-N
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Description

1-Pentanethiol, also known as pentane-1-thiol, is an organic compound with the molecular formula C5H12S. It is a clear, colorless to light-yellow liquid with a strong, unpleasant odor. This compound belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl chain. Thiols are known for their distinctive odors, often described as resembling that of rotten eggs.

Preparation Methods

1-Pentanethiol can be synthesized through various methods. One common synthetic route involves the reaction of n-pentyl alcohol with hydrogen sulfide in the presence of a catalyst such as thorium dioxide . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial production of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-Pentanethiol undergoes several types of chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form disulfides.

    Reduction: Thiols can be reduced to form corresponding alkanes, although this reaction is less common for this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group (-SH) is replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields disulfides, while substitution reactions can produce a variety of alkylated products.

Scientific Research Applications

1-Pentanethiol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-pentanethiol primarily involves its sulfhydryl group (-SH). This group can participate in various chemical reactions, including the formation of disulfide bonds. In biological systems, thiols can interact with proteins and enzymes, affecting their structure and function. The molecular targets and pathways involved depend on the specific context in which this compound is used.

Comparison with Similar Compounds

1-Pentanethiol can be compared with other thiols, such as ethanethiol (C2H5SH) and butanethiol (C4H9SH). These compounds share similar chemical properties due to the presence of the sulfhydryl group but differ in their alkyl chain length. The longer alkyl chain in this compound results in higher boiling and melting points compared to shorter-chain thiols .

    Ethanethiol: A shorter-chain thiol with a lower boiling point and stronger odor.

    Butanethiol: Similar to this compound but with a slightly lower boiling point and different odor profile.

This compound’s unique combination of chain length and thiol functionality makes it suitable for specific applications where other thiols may not be as effective.

Properties

IUPAC Name

pentane-1-thiol
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InChI

InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3
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InChI Key

ZRKMQKLGEQPLNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCS
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Molecular Formula

C5H12S, Array
Record name AMYL MERCAPTAN
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DSSTOX Substance ID

DTXSID9041605
Record name Pentyl mercaptan
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Molecular Weight

104.22 g/mol
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Physical Description

Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation., Water-white to yellowish liquid with a strong, garlic-like odor; [NIOSH] Odor is strong and offensive; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Meaty aroma, Water-white to yellowish liquid with a strong, garlic-like odor.
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Boiling Point

248 °F at 760 mmHg (USCG, 1999), 126.6 °C, BP: 123-124 °C, at 61.3kPa: 126.6 °C, 260 °F
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Flash Point

65 °F (USCG, 1999), 18 °C, 18 °C (64 °F) - closed cup, 65 °F (18 °C) (Open cup), (oc) 65 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 156 mg/L at 20 °C, In water, 156 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, ether, 0.156 mg/mL at 20 °C, Solubility in water: none, Sparingly soluble in water, Soluble (in ethanol), Insoluble
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Density

0.8392 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.850 g/cu cm at 20 °C, Bulk density = 6.99 lb/gal; density: 0.83-0.84 at 20 °C; mercaptan content greater than 90%; initial BP above 104.0 °C, final below 120 °C ... These properties vary with proportions of isomers, Relative density (water = 1): 0.84, 0.831-0.844, 0.84
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

14 mmHg at 77 °F (NIOSH, 2023), 13.8 [mmHg], 13.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.84, (77 °F): 14 mmHg
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Color/Form

Liquid, Water-white to yellowish liquid ..., Water-white to light-yellow liquid, Colorless liquid

CAS No.

110-66-7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Amyl mercaptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032457
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Record name 1-PENTANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521
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Record name 1-Pentanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SA3010B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-105 °F (USCG, 1999), -75.69 °C, Liquid molar volume = 0.124405 cu m/kmol. Heat of formation = -1.0979X10+8 J/kmol. Heat of fusion = 1.7531X10+7 J/kmol at melting point., -75.7 °C, -104 °F
Record name AMYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/138
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Amyl mercaptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PENTANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Pentanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0487.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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